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molecular formula C15H17ClN2O2 B1248044 1-({2-[2-(4-Chlorophenyl)ethyl]-1,3-Dioxolan-2-Yl}methyl)-1h-Imidazole

1-({2-[2-(4-Chlorophenyl)ethyl]-1,3-Dioxolan-2-Yl}methyl)-1h-Imidazole

Cat. No. B1248044
M. Wt: 292.76 g/mol
InChI Key: NPIOYRIZNLPLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04321272

Procedure details

1-[[2-(2-(4-chlorophenyl)ethyl)-1,3-dioxolan-2-yl]methyl]imidazole hydrochloride (800 mg) in 50 ml of dichloromethane is shaken with excess dilute potassium carbonate solution until the salt is completely neutralized. The organic layer is then separated, washed twice with water, dried over magnesium sulfate and evaporated to yield 1-[[2-(2-(4-chlorophenyl)ethyl)-1,3-dioxolan-2-yl]methyl]imidazole.
Name
1-[[2-(2-(4-chlorophenyl)ethyl)-1,3-dioxolan-2-yl]methyl]imidazole hydrochloride
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]2([CH2:16][N:17]3[CH:21]=[CH:20][N:19]=[CH:18]3)[O:15][CH2:14][CH2:13][O:12]2)=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]2([CH2:16][N:17]3[CH:21]=[CH:20][N:19]=[CH:18]3)[O:12][CH2:13][CH2:14][O:15]2)=[CH:5][CH:4]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
1-[[2-(2-(4-chlorophenyl)ethyl)-1,3-dioxolan-2-yl]methyl]imidazole hydrochloride
Quantity
800 mg
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)CCC1(OCCO1)CN1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is then separated
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC1(OCCO1)CN1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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